Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate is an organic compound that has garnered significant attention in the scientific community due to its unique biochemical and physiological properties . This compound is used in various research applications, including studies on oxidative stress, anti-inflammatory properties, and potential anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives such as alcohols, amines, and carboxylic acids .
Scientific Research Applications
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on oxidative stress and potential as an anti-inflammatory agent.
Medicine: Investigated for its potential anti-cancer properties and effects on various drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate exerts its effects involves interaction with various molecular targets and pathways. It is believed to modulate oxidative stress pathways and exhibit anti-inflammatory properties by inhibiting specific enzymes and signaling molecules . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
- Methyl 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate
- Methyl 5-fluoro-2-(trifluoromethyl)nicotinate
Comparison: Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate stands out due to its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNJACMCXKWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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